

# comparative study of Iodine-129 and tritium as tracers for recent groundwater

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## Compound of Interest

Compound Name: Iodine-129

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A Comparative Guide to **Iodine-129** and Tritium as Tracers for Recent Groundwater

## Introduction

The accurate dating and tracing of recent groundwater is paramount for effective resource management, understanding contaminant transport, and assessing the vulnerability of aquifers. [1] Among the various environmental tracers employed for these purposes, the radioisotopes **Iodine-129** ( $^{129}\text{I}$ ) and Tritium ( $^3\text{H}$ ) have proven to be particularly valuable tools for hydrogeological studies. [2][3] Both isotopes have natural and significant anthropogenic sources, which provide distinct time markers in the hydrological cycle. [4][5] This guide provides a comparative study of  $^{129}\text{I}$  and  $^3\text{H}$ , offering an objective look at their performance, supported by experimental data and detailed methodologies to aid researchers, scientists, and professionals in selecting the appropriate tracer for their specific needs.

## Comparative Overview of Tracer Properties

The fundamental properties of  $^{129}\text{I}$  and  $^3\text{H}$  dictate their respective applications and limitations as groundwater tracers. Tritium, with its shorter half-life, is well-suited for dating very recent groundwater, particularly water recharged since the atmospheric nuclear weapons testing in the 1950s and 1960s. [4][6] In contrast, the extremely long half-life of  $^{129}\text{I}$  makes it a potential tracer for much older groundwater, although its modern anthropogenic releases also make it useful for tracing recent water movements. [5][7]

Property	Iodine-129 ( <sup>129</sup> I)	Tritium ( <sup>3</sup> H)
Half-life	15.7 million years[8]	12.43 years[9]
Origin	Natural: Spontaneous fission of uranium in rocks and cosmic ray interactions with atmospheric xenon.[8][10] Anthropogenic: Nuclear weapons testing and, primarily, releases from nuclear fuel reprocessing plants.[5][10]	Natural: Cosmic ray interactions with nitrogen and oxygen in the upper atmosphere.[9] Anthropogenic: Thermonuclear weapons testing in the 1950s and 1960s.[4]
Tracer Behavior	Generally considered a conservative tracer, but can be retarded by sorption onto organic matter and iron oxides. [11] It exists in multiple oxidation states (e.g., iodide, iodate, organic iodine), which affects its mobility.[12]	Considered an ideal and conservative tracer as it is part of the water molecule (HTO) and is not subject to chemical reactions or absorption by soil. [1][2]
Dating Range	Can be used for dating very old groundwater (up to ~80 million years) using natural levels, and for tracing recent groundwater (post-1960s) due to anthropogenic inputs.[5][7][13]	Primarily used for dating "modern" groundwater with residence times up to 100-150 years.[1][6] The "bomb peak" from the 1960s serves as a significant time marker.[9]
Typical Concentrations	Pre-anthropogenic <sup>129</sup> I/I ratio was around $1.5 \times 10^{-12}$ . [13] Modern environmental ratios can range from $10^{-12}$ to $10^{-3}$ . [11]	Natural background levels are around 5 TU (Tritium Units). The bomb peak in the 1960s raised levels to ~1000 TU in the Northern Hemisphere. Current levels in precipitation are returning to near-natural levels.[1][9]

## Experimental Protocols

The methodologies for analyzing  $^{129}\text{I}$  and  $^3\text{H}$  in groundwater samples differ significantly due to their distinct chemical properties and concentrations.

### Iodine-129 Analysis

The analysis of  $^{129}\text{I}$  typically involves pre-concentration from a large volume of water followed by measurement using highly sensitive mass spectrometry techniques.

#### 1. Sample Collection and Preparation:

- Groundwater is collected in clean, large-volume containers (e.g., 10 liters).[\[14\]](#)
- To ensure all iodine is in a consistent chemical form and to improve recovery, a stable iodine carrier ( $^{127}\text{I}$ ) is often added.[\[15\]](#)
- The sample may be filtered to remove suspended particles.
- The iodine is co-precipitated from the water sample. A common method involves adding silver nitrate to precipitate silver iodide ( $\text{AgI}$ ).[\[16\]](#)
- Alternatively, an ion-exchange resin can be used to concentrate iodine from the water sample.[\[17\]](#) The iodine is then eluted from the resin using an acid solution.[\[17\]](#)

#### 2. Analytical Techniques:

- Accelerator Mass Spectrometry (AMS): This is the standard and most sensitive method for measuring the low environmental concentrations of  $^{129}\text{I}$ .[\[11\]](#) The prepared silver iodide precipitate is used to create a target for the AMS instrument.
- Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): ICP-MS can also be used for  $^{129}\text{I}$  analysis and is more accessible than AMS, but it generally has a higher detection limit.[\[11\]](#) [\[17\]](#) Interference from xenon (especially  $^{129}\text{Xe}$ ) can be a challenge and often requires a pre-concentration or separation step to achieve the necessary sensitivity.[\[17\]](#)

### Tritium Analysis

Tritium analysis is typically performed using liquid scintillation counting, often requiring electrolytic enrichment for low-level environmental samples.

#### 1. Sample Collection and Preparation:

- Water samples are collected in tightly sealed bottles to prevent atmospheric contamination or evaporation.
- For samples with very low tritium concentrations, electrolytic enrichment is necessary.<sup>[1][18]</sup> This process reduces the volume of water while increasing the concentration of tritium relative to protium ( $^1\text{H}$ ).<sup>[18]</sup>
- To remove interfering substances and other radionuclides, the water sample is often distilled before analysis.<sup>[19][20]</sup> An alkaline permanganate treatment can be used during distillation to eliminate quenching substances.<sup>[19]</sup>

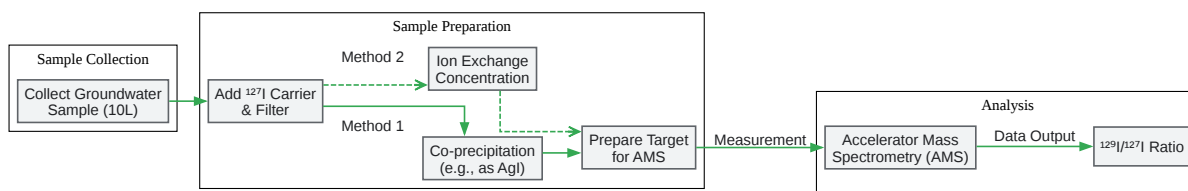
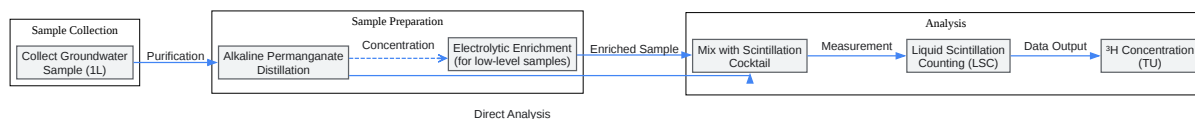
#### 2. Analytical Techniques:

- Liquid Scintillation Counting (LSC): This is the most common method for tritium analysis.<sup>[18]</sup> An aliquot of the distilled (and potentially enriched) water sample is mixed with a scintillation cocktail. As tritium decays, it emits beta particles that cause the cocktail to fluoresce, and these light pulses are detected and counted.<sup>[18][21]</sup>
- Gas Proportional Counting: This is a highly sensitive method where the water sample is converted to hydrogen gas ( $\text{H}_2$ ).<sup>[18]</sup> The tritium content is then measured by its radioactivity in the gas phase. This technique avoids fractionation effects but requires a skilled technician.<sup>[18]</sup>
- $^3\text{He}$  Mass Spectrometry: The most sensitive method for tritium analysis involves measuring its stable decay product, Helium-3 ( $^3\text{He}$ ).<sup>[9][21]</sup> By measuring both  $^3\text{H}$  and tritiogenic  $^3\text{He}$ , a "tritium/ $^3\text{He}$  age" can be calculated, which is a very powerful dating tool.<sup>[9][22]</sup>

## Performance Comparison of Analytical Methods

Parameter	Iodine-129 Methods	Tritium Methods
Analytical Technique	Accelerator Mass Spectrometry (AMS), Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) [11]	Liquid Scintillation Counting (LSC), Gas Proportional Counting, $^3\text{He}$ Mass Spectrometry[18][21]
Detection Limit	AMS: as low as $1.0 \times 10^5$ atoms ( $^{129}\text{I}/\text{I}$ ratio of $\sim 10^{-13}$ ). [11][15] ICP-MS: $\sim 0.5$ pCi/L ( $^{129}\text{I}/\text{I}$ ratio of $\sim 10^{-9}$ ) after pre-concentration.[11][17]	LSC (with enrichment): 0.5 - 1.0 TU.[2] $^3\text{He}$ Mass Spectrometry: as low as 0.35 mBq/L.[21]
Sample Volume	Typically 10 L or more for pre-concentration.[14]	100 mL to 1 L, depending on the expected concentration and need for enrichment.[19]
Key Interferences	ICP-MS: Isobaric interference from $^{129}\text{Xe}$ . [17]	LSC: Quenching from impurities or colored materials in the sample; other beta-emitting radionuclides if not removed by distillation.[19][20]
Advantages	AMS: Extremely high sensitivity for ultra-trace measurements. ICP-MS: More widely available and faster analysis than AMS.[11]	LSC: Relatively inexpensive and high-throughput. $^3\text{He}$ Mass Spectrometry: Very high sensitivity and provides precise age dating.[9]
Disadvantages	AMS: High cost, limited availability. ICP-MS: Lower sensitivity, potential interferences.[11][17]	LSC: Requires enrichment for low levels, which is time-consuming. Gas Counting: Technically demanding.[18] $^3\text{He}$ Mass Spectrometry: Requires specialized labs and careful sampling for dissolved gases.[9]

## Mandatory Visualizations



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Address: 3281 E Guasti Rd  
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